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Compound of Interest

Compound Name: SR10067

Cat. No.: B1399069 Get Quote

Topic: Application of Circadian Rhythm Modulators in Cancer Cell Line Research Audience: Researchers, scientists, and drug development

professionals.

Note on SR10067: Extensive searches for "SR10067" did not yield specific information regarding its application in cancer cell line research. It is

possible that this is a lesser-known compound or a misidentification. The following application notes and protocols are based on closely related

and well-documented small molecules that target the circadian clock machinery, such as REV-ERB agonists (e.g., SR9009, SR9011) and ROR

modulators, which are frequently studied in the context of cancer.

Introduction
The circadian clock is an internal timekeeping system that regulates a wide array of physiological processes, including cell proliferation,

metabolism, and DNA damage response.[1] Disruption of the circadian rhythm has been linked to an increased risk and progression of various

cancers.[1] This has led to the exploration of pharmacological modulation of the circadian clock as a potential anti-cancer strategy.[2] Small

molecules targeting core clock components, such as the nuclear receptors REV-ERBα/β and RORα/γ, have shown promise in preclinical studies

by selectively inducing apoptosis and inhibiting proliferation in cancer cells.[2][3]

Mechanism of Action
REV-ERB agonists, such as SR9009 and SR9011, function by binding to the REV-ERBα and REV-ERBβ nuclear receptors. These receptors are

key components of the circadian clock's negative feedback loop and play a crucial role in regulating gene expression related to metabolism and

cell proliferation. Activation of REV-ERBs by these agonists leads to the repression of target genes, which can disrupt cancer cell metabolism,

induce apoptosis, and halt the cell cycle. Specifically, these compounds have been shown to impact de novo lipogenesis and autophagy, two

processes critical for cancer cell survival.

ROR (Retinoic acid receptor-related Orphan Receptor) modulators, such as SR1078, target the RORα and RORγ receptors, which act as

positive regulators of the circadian clock. Down-regulation of RORα has been observed in several cancers, and its activation can lead to the

stabilization of the tumor suppressor p53 and subsequent apoptosis.

Signaling Pathways
The anti-cancer effects of circadian rhythm modulators are mediated through their influence on several key signaling pathways.
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REV-ERB Agonist Signaling Pathway in Cancer Cells.

Data Presentation
The following table summarizes the quantitative data on the effects of REV-ERB agonists on various cancer cell lines.
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Compound Cell Line Cancer Type Assay Endpoint Value Reference

SR9009 H69, H446
Small-Cell Lung

Carcinoma
Cell Viability IC50

Not specified, but

significant

reduction

SR9009
H69A, H446DDP

(chemoresistant)

Small-Cell Lung

Carcinoma
Cell Viability IC50

Not specified, but

significant

reduction

SR9009 Multiple

Brain, Leukemia,

Breast, Colon,

Melanoma

Cell Viability -
Cytotoxic effect

observed

SR9011
Multiple ER+, ER-,

HER2+, HER2-
Breast Cancer Proliferation -

Suppressed

proliferation

SR9011 MCF10A
Normal Breast

Epithelial
Proliferation - No effect

SR9011
Astrocytoma,

BTICs
Brain Cancer Viability (72h) -

Significant

cytotoxicity at 2.5-

20µM

SR9011
BJ-ELR, MCF-7,

HCT116

Transformed/Canc

er Cells

Proliferation (7

days)
-

Deleterious effect

at 20µM

SR1078 HepG2 Liver Cancer Apoptosis - Induced apoptosis

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
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Workflow for a standard MTT Cell Viability Assay.

Materials:

Cancer cell line of interest

Complete growth medium

96-well plates

Test compound (e.g., SR9009) dissolved in a suitable solvent (e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

Microplate reader
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Procedure:

Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.

Prepare serial dilutions of the test compound in complete growth medium.

Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls.

Incubate the plate for the desired time period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot for Protein Expression Analysis
This protocol is used to detect changes in the expression of specific proteins following treatment with a circadian modulator.

Materials:

Treated and untreated cell lysates

Protein quantification assay (e.g., BCA)

SDS-PAGE gels

Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-Cyclin A2, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Lyse treated and untreated cells and quantify protein concentration.

Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

Separate proteins by electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and apply the chemiluminescent substrate.

Visualize the protein bands using an imaging system.

Conclusion
Small molecule modulators of the circadian clock represent a novel and promising class of anti-cancer agents. Their ability to selectively target

cancer cells through the disruption of fundamental processes like metabolism and cell cycle regulation makes them an attractive area for further

research and drug development. The protocols and data presented here provide a foundation for researchers to explore the application of these

compounds in various cancer cell line models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for

every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]
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